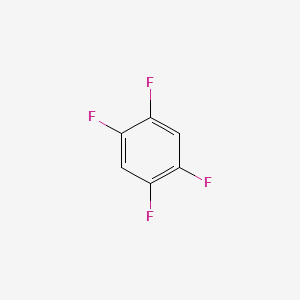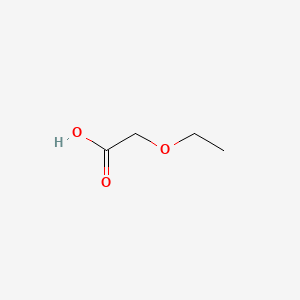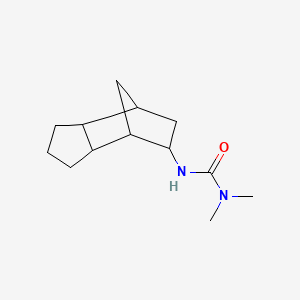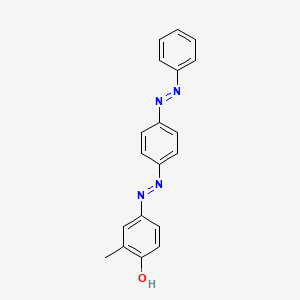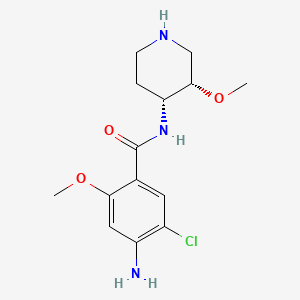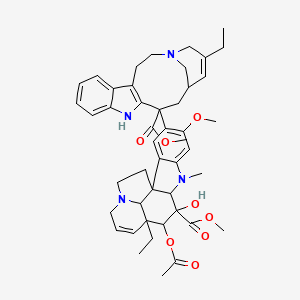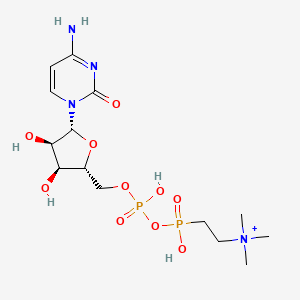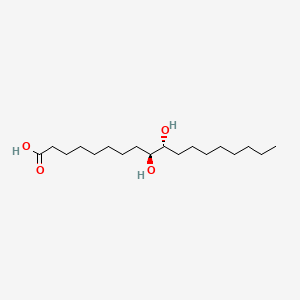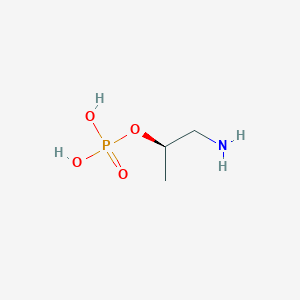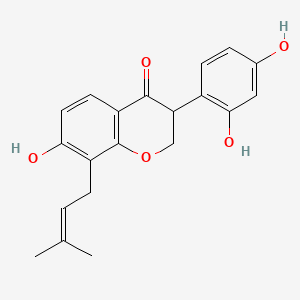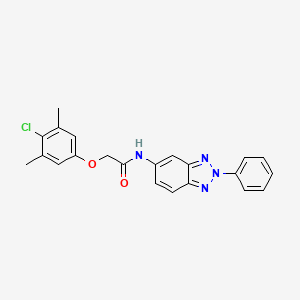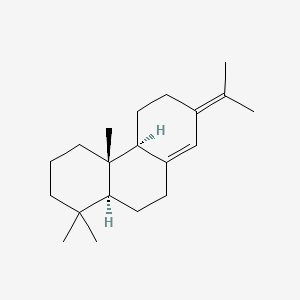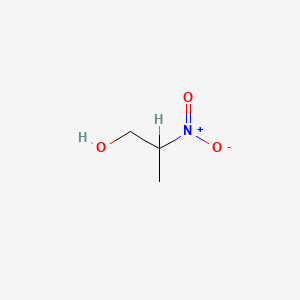
2-Nitro-1-propanol
Overview
Description
2-Nitro-1-propanol is an organic compound with the molecular formula C3H7NO3. It is a colorless to pale yellow liquid with a characteristic odor. This compound is soluble in water and most organic solvents. It is primarily used as an intermediate in organic synthesis and has applications in various industrial processes .
Mechanism of Action
Target of Action
The primary targets of 2-Nitro-1-propanol are the methanogens present in the rumen of animals . Methanogens are a unique group of microorganisms that produce methane, a potent greenhouse gas, as a metabolic byproduct .
Mode of Action
This compound interacts with these methanogens and inhibits their activity . It has been found to notably decrease the molar proportion of methane during in vitro ruminal fermentation . The compound also reduces the expression of the mcrA gene, a key gene involved in methanogenesis, and decreases the content of coenzymes F420 and F430 .
Biochemical Pathways
The inhibition of methanogens affects the biochemical pathways involved in ruminal fermentation. The addition of this compound slows down the fermentation process . This results in a decrease in the production of volatile fatty acids and acetate, which are key end products of ruminal fermentation .
Pharmacokinetics
It is known that the compound is soluble in water and most organic solvents at room temperature , which suggests that it may have good bioavailability.
Result of Action
The result of this compound’s action is a significant reduction in methane production during ruminal fermentation . This can have important implications for reducing the environmental impact of ruminant livestock farming. Additionally, this compound has been found to have antimicrobial properties, reducing the carriage of certain food-borne pathogens in animals .
Action Environment
The efficacy of this compound can be influenced by environmental factors. For example, studies have shown that the survivability of certain bacteria during culture in a medium containing this compound was lower under aerobic conditions than under anaerobic conditions . The pH of the environment also affects the compound’s action, with less bacterial survival observed at lower pH levels .
Biochemical Analysis
Biochemical Properties
2-Nitro-1-propanol plays a significant role in biochemical reactions, particularly in the inhibition of methane production. It interacts with enzymes such as methyl-coenzyme M reductase, which is involved in the final step of methane production in methanogenic archaea. By inhibiting this enzyme, this compound effectively reduces methane emissions. Additionally, it interacts with other biomolecules such as coenzymes F420 and F430, which are essential for the activity of methyl-coenzyme M reductase .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting the growth of certain food-borne pathogens such as Salmonella Typhimurium and Escherichia coli O157:H7 . This inhibition is achieved through the disruption of cellular metabolism and gene expression, leading to reduced pathogen survivability. Furthermore, this compound impacts cellular metabolism by altering the production of volatile fatty acids during ruminal fermentation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key enzymes and biomolecules. It binds to methyl-coenzyme M reductase, inhibiting its activity and thereby reducing methane production. This binding interaction is facilitated by the nitro group in this compound, which acts as an alternative electron acceptor . Additionally, this compound affects gene expression by downregulating the expression of the mcrA gene, which encodes for methyl-coenzyme M reductase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under anaerobic conditions, but its inhibitory effects on methane production and pathogen growth can diminish over prolonged exposure. Studies have shown that this compound maintains its antimicrobial activity for up to 72 hours in in vitro settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, it effectively inhibits methane production and reduces pathogen growth without causing adverse effects. At higher dosages, this compound can exhibit toxic effects, including reduced feed intake and altered ruminal fermentation patterns . It is crucial to determine the optimal dosage to maximize its benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to methane production and microbial metabolism. It interacts with enzymes such as methyl-coenzyme M reductase and coenzymes F420 and F430, which are crucial for methanogenesis . By inhibiting these enzymes, this compound disrupts the metabolic flux, leading to reduced methane production and altered metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with intracellular enzymes and biomolecules. The compound’s distribution is influenced by its chemical properties, such as its solubility and affinity for specific transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with enzymes involved in methane production and microbial metabolism. It may also localize to specific organelles, such as the mitochondria, where it can exert its inhibitory effects on cellular respiration and energy production
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitro-1-propanol can be synthesized through the nitration of 1-propanol. The process involves the reaction of 1-propanol with nitric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is produced by the nitration of propane derivatives. The process involves the use of nitric acid and a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-1-propanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: this compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Major Products Formed:
- Oxidation: 2-nitropropanoic acid
- Reduction: 2-amino-1-propanol
- Substitution: 2,3-dichloro-2-nitropropanol, 2,3-dibromo-2-nitropropanol
Scientific Research Applications
2-Nitro-1-propanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: The compound has been studied for its antimicrobial properties. .
Medicine: Research has shown that this compound can inhibit methane production during in vitro ruminal fermentation, which has implications for reducing greenhouse gas emissions from livestock
Industry: It is used in the production of 2,2,2-trinitroethyl ethers, which are important in the manufacture of explosives and propellants
Comparison with Similar Compounds
2-Nitroethanol: Similar to 2-Nitro-1-propanol, it is used as an intermediate in organic synthesis and has antimicrobial properties.
2-Nitro-2-methyl-1-propanol: This compound is also used in the synthesis of various organic compounds and has applications in the chemical industry.
Uniqueness: this compound is unique due to its specific inhibitory effects on methanogenesis, making it particularly valuable in research aimed at reducing methane emissions from livestock .
Properties
IUPAC Name |
2-nitropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNWBUOSTLGPMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863052 | |
| Record name | 2-Nitropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | 2-Nitro-1-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10933 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2902-96-7 | |
| Record name | 2-Nitro-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2902-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitropropan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002902967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitro-1-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitropropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-nitro-1-propanol impact rumen methanogenesis?
A1: this compound (2NPOH) acts as an inhibitor of rumen methanogenesis, primarily by targeting methanogens, microorganisms responsible for methane production. Studies demonstrate that 2NPOH reduces the abundance of total methanogens and those from the order Methanobacteriales [, ]. Furthermore, it downregulates the expression of the mcrA gene, crucial for methane production, and decreases the content of coenzymes F420 and F430, essential for methanogen activity [, ]. This inhibition ultimately leads to a reduction in methane emissions from ruminants.
Q2: Beyond methanogenesis, what other microbial activities are affected by this compound?
A3: this compound exhibits broader antimicrobial activity. In vitro studies indicate that it can inhibit the growth of various bacteria, including Listeria monocytogenes, Campylobacter jejuni, and Campylobacter coli [, ]. This inhibitory effect appears to be influenced by factors like pH and the specific bacterial species [, ].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C3H7NO3, and its molecular weight is 105.09 g/mol.
Q4: How does the chemical structure of this compound relate to its stability?
A5: Research indicates that higher-order nitroalcohols, such as the nitrodiol (2-methyl-2-nitro-1,3-propanediol) and nitrotriol (2-hydroxymethyl-2-nitro-1,3-propanediol), exhibit greater stability compared to mono-nitroalcohols like this compound []. This suggests that the presence of multiple hydroxyl groups contributes to enhanced stability.
Q5: What factors can impact the stability of this compound?
A6: The stability of this compound is influenced by factors such as storage temperature, concentration, pH, and the presence of buffers []. For instance, it degrades faster at room temperature compared to 0°C and exhibits greater instability in unbuffered water compared to a phosphate buffer [].
Q6: How does the structure of nitroalcohols affect their cross-linking ability?
A7: Studies show that higher-order nitroalcohols, specifically nitrodiols and nitrotriols, demonstrate superior cross-linking efficacy compared to mono-nitroalcohols like this compound []. This enhanced activity is attributed to their ability to function as both formaldehyde and nitrite donors, facilitating cross-linking reactions in collagenous tissues [].
Q7: What strategies can be employed to improve the formulation and stability of this compound?
A8: Although specific formulations are not detailed in the research, storing this compound at lower temperatures (e.g., 0°C), using appropriate buffer systems (e.g., phosphate buffer), and selecting suitable packaging materials could potentially enhance its stability based on the observed degradation patterns [].
Q8: What is the evidence supporting the use of this compound as a potential antimicrobial agent in food preservation?
A10: In vitro studies demonstrate that this compound can inhibit the growth of foodborne pathogens like Staphylococcus aureus in food matrices such as oat and soya drinks []. The combination of this compound with other antimicrobials, such as enterocin AS-48, enhances its efficacy in inactivating these pathogens in food products [].
Q9: What are the potential applications of this compound in treating corneal diseases?
A11: Research suggests that this compound can induce corneal cross-linking in ex vivo models, showing promise as a potential therapeutic agent for corneal diseases like keratoconus []. This cross-linking effect was found to be more pronounced with higher concentrations of this compound and prolonged treatment durations [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


